molecular formula C16H17N3O4S B2671855 1-(2-hydroxyethyl)-4-((4-nitrobenzyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one CAS No. 942013-24-3

1-(2-hydroxyethyl)-4-((4-nitrobenzyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one

Cat. No. B2671855
M. Wt: 347.39
InChI Key: AAUCDPKRMIXMTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-hydroxyethyl)-4-((4-nitrobenzyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one is a useful research compound. Its molecular formula is C16H17N3O4S and its molecular weight is 347.39. The purity is usually 95%.
BenchChem offers high-quality 1-(2-hydroxyethyl)-4-((4-nitrobenzyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-hydroxyethyl)-4-((4-nitrobenzyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Activity

  • Microwave-Assisted Synthesis of Pyranopyrimidine Derivatives : A study detailed the microwave-assisted synthesis of thiazole and benzothiazole fused pyranopyrimidine derivatives, evaluating their antiproliferative activity against various cancer cell lines. The synthesis approach highlighted is solvent-free and avoids chromatographic purification, offering good yields. This methodology could potentially apply to the synthesis and functional exploration of compounds similar to the one , considering their structural similarities and the relevance of their antiproliferative properties (Nagaraju et al., 2020).

Chemical Sensing and Material Science

  • Highly Selective Colorimetric and Fluorometric Sensors : Research on pyrimidine derivatives as colorimetric and fluorometric sensors for metal ions demonstrates their potential in creating highly selective sensing materials. This could suggest avenues for utilizing the compound within sensor development, given the structural importance of pyrimidine in these applications (Gupta et al., 2016).

Antimicrobial and Anticancer Properties

  • Antimicrobial and Anticancer Activities of New Derivatives : A series of pyrimidine derivatives have been synthesized and evaluated for their antimicrobial and anticancer activities, demonstrating the therapeutic potential of such compounds. This indicates that derivatives of the compound could also hold significant value in developing new therapeutic agents (Hossain & Bhuiyan, 2009).

Synthesis Techniques

  • Eco-friendly Synthesis of Pyridopyrimidinone Derivatives : The eco-friendly synthesis of pyridopyrimidinone derivatives and their evaluation as corrosion inhibitors highlight the importance of sustainable methods in chemical synthesis and the potential industrial applications of pyrimidine derivatives. This research could inspire eco-friendly synthesis routes for the compound and its derivatives (Abdallah et al., 2018).

properties

IUPAC Name

1-(2-hydroxyethyl)-4-[(4-nitrophenyl)methylsulfanyl]-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O4S/c20-9-8-18-14-3-1-2-13(14)15(17-16(18)21)24-10-11-4-6-12(7-5-11)19(22)23/h4-7,20H,1-3,8-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAUCDPKRMIXMTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)N(C(=O)N=C2SCC3=CC=C(C=C3)[N+](=O)[O-])CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-hydroxyethyl)-4-((4-nitrobenzyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.